Tert-butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-4-YL)carbamate
CAS No.: 1346447-44-6
Cat. No.: VC3407172
Molecular Formula: C13H14F3N3O2
Molecular Weight: 301.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1346447-44-6 |
|---|---|
| Molecular Formula | C13H14F3N3O2 |
| Molecular Weight | 301.26 g/mol |
| IUPAC Name | tert-butyl N-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]carbamate |
| Standard InChI | InChI=1S/C13H14F3N3O2/c1-12(2,3)21-11(20)19-9-7-4-5-17-10(7)18-6-8(9)13(14,15)16/h4-6H,1-3H3,(H2,17,18,19,20) |
| Standard InChI Key | SKUUJLGZZDOUBE-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1=C2C=CNC2=NC=C1C(F)(F)F |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=C2C=CNC2=NC=C1C(F)(F)F |
Introduction
Basic Identification and Properties
Tert-butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate is characterized by specific identifying information and physical properties that differentiate it from related compounds. The compound contains a fused heterocyclic ring system comprising a pyrrole and a pyridine ring, which forms the foundational pyrrolo[2,3-b]pyridine structure.
Chemical Identity
The compound is identified by several key parameters:
| Property | Value |
|---|---|
| CAS Number | 1346447-44-6 |
| Molecular Formula | C₁₃H₁₄F₃N₃O₂ |
| Molecular Weight | 301.26 g/mol |
| IUPAC Name | tert-butyl N-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]carbamate |
| Storage Recommendation | 2-8°C |
These identification parameters are crucial for researchers working with this compound, enabling proper cataloging and reference in scientific literature .
Structural Characteristics
The structural features of tert-butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate contribute significantly to its chemical behavior and potential applications:
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The pyrrolo[2,3-b]pyridine core provides a rigid, planar scaffold with aromatic character.
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The trifluoromethyl group at position 5 enhances the compound's lipophilicity and metabolic stability.
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The tert-butyl carbamate moiety at position 4 serves as a protecting group for the amine functionality and influences the compound's pharmacokinetic properties.
These structural elements create a unique electronic environment that determines the compound's reactivity patterns and binding capabilities when interacting with biological targets.
Synthesis and Preparation Methods
The synthesis of tert-butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate typically involves a multi-step process that requires careful consideration of reaction conditions and reagent selection.
General Synthetic Approach
The synthesis of this compound generally follows several key steps:
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Construction of the pyrrolo[2,3-b]pyridine core through appropriate cyclization reactions.
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Introduction of the trifluoromethyl group at position 5, often requiring specific reaction conditions.
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Functionalization of position 4 with an amine group.
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Protection of the amine with a tert-butyloxycarbonyl (Boc) group to form the tert-butyl carbamate.
Chemical Reactivity and Stability
Understanding the chemical reactivity and stability of tert-butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate is essential for its handling, storage, and application in various chemical processes.
Functional Group Reactivity
The compound's reactivity is largely determined by its functional groups:
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The tert-butyl carbamate group is generally stable under neutral conditions but can be cleaved under acidic or basic conditions to reveal the amine functionality. This property is particularly useful in synthetic chemistry where selective deprotection may be required.
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The trifluoromethyl group is highly stable due to the strong carbon-fluorine bonds, making it resistant to many chemical transformations and metabolic degradation.
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The pyrrolo[2,3-b]pyridine core contains several nucleophilic sites, particularly the nitrogen atoms, which could participate in various reactions including substitution and coupling reactions.
Stability Considerations
The compound's stability profile suggests several considerations for handling and storage:
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Temperature sensitivity: It is typically recommended to store the compound at 2-8°C to maintain its integrity.
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Chemical incompatibilities: The compound should be protected from strong acids, which could cleave the tert-butyl carbamate group, and from strong oxidizing or reducing agents that might react with the heterocyclic core.
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Light sensitivity: As with many aromatic compounds, protection from extended exposure to light may be advisable to prevent photochemical degradation.
Pharmaceutical Applications and Biological Activity
Compounds containing the pyrrolo[2,3-b]pyridine scaffold have demonstrated various biological activities, making them significant in pharmaceutical research and development.
Structure-Activity Relationships
Understanding the relationship between the compound's structure and its biological activity is crucial for rational drug design. Several structural features contribute to its potential biological activity:
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The trifluoromethyl group enhances lipophilicity and metabolic stability, important factors in drug development.
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The carbamate functional group can serve as a hydrogen bond acceptor in interactions with biological targets.
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The pyrrolo[2,3-b]pyridine core provides a rigid scaffold that can influence binding affinity and selectivity for biological targets.
Comparative Analysis with Related Compounds
A comparison of tert-butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate with structurally related compounds highlights the impact of specific modifications on physical properties and potential biological activities.
Structural Variants
Table 1: Comparison of tert-butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate with Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| tert-butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate | 1346447-44-6 | C₁₃H₁₄F₃N₃O₂ | 301.26 | Reference compound |
| tert-butyl (3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate | 1346447-34-4 | C₁₃H₁₃F₃IN₃O₂ | 427.16 | Additional iodine at position 3 |
| tert-butyl ((5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate | 1261366-02-2 | C₁₄H₁₆F₃N₃O₂ | 315.29 | Additional methylene group between pyridine and carbamate |
These structural variations can significantly impact the compounds' physical properties, reactivity patterns, and biological activities .
Impact of Structural Modifications
Analytical Characterization
Analytical characterization of tert-butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate is essential for confirming its identity, assessing its purity, and understanding its structural features.
Spectroscopic Identification
Several spectroscopic techniques are valuable for characterizing this compound:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would reveal signals for the aromatic protons of the pyrrolo[2,3-b]pyridine core, the N-H protons, and the tert-butyl group.
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¹³C NMR would provide information about the carbon framework.
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¹⁹F NMR would be particularly useful for characterizing the trifluoromethyl group.
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Mass Spectrometry (MS):
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Expected molecular ion peak at m/z 301.26
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Characteristic fragmentation patterns, potentially including loss of the tert-butyl group or carbamate moiety.
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Infrared (IR) Spectroscopy:
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Characteristic absorption bands for N-H stretching, C=O stretching (carbamate), and C-F stretching (trifluoromethyl group).
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Chromatographic Analysis
Chromatographic techniques are essential for purity assessment:
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High-Performance Liquid Chromatography (HPLC):
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Useful for determining purity and detecting impurities
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Can be coupled with mass spectrometry (LC-MS) for additional structural confirmation
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Thin-Layer Chromatography (TLC):
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Provides a rapid method for monitoring reactions and assessing purity
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Typically using silica gel plates with appropriate solvent systems
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Current Research and Future Perspectives
Research involving pyrrolo[2,3-b]pyridine derivatives continues to expand, with increasing interest in their potential applications in medicinal chemistry and pharmaceutical development.
Recent Research Developments
Recent studies have explored various aspects of pyrrolo[2,3-b]pyridine chemistry:
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Structure-based design of orally bioavailable pyrrolo-pyridine derivatives as inhibitors of specific kinases, demonstrating the importance of this scaffold in drug discovery .
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Development of synthetic methodologies to access these complex heterocyclic structures more efficiently, enabling further exploration of structure-activity relationships .
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Investigation of the biological activities of compounds containing the pyrrolo[2,3-b]pyridine scaffold, revealing potential applications in various therapeutic areas.
Future Research Directions
Several promising research directions may emerge for tert-butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate and related compounds:
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Development of more efficient synthetic routes to facilitate large-scale production and structural diversification.
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Comprehensive structure-activity relationship studies to optimize biological activity and selectivity.
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Exploration of novel applications beyond traditional pharmaceutical uses, such as in materials science or as chemical probes for biological systems.
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Investigation of the compound's potential in combination with other active molecules to create synergistic effects in therapeutic applications.
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